[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol
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Overview
Description
[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes:
Hydrogenation Reaction: Quinoline is subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Reduction Reaction: The resulting hydrogenated quinoline is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but unsaturated.
Hydroquinoline: A partially hydrogenated derivative with different biological activities.
Quinolinol: A hydroxylated derivative with distinct chemical properties.
Uniqueness
[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol is unique due to its fully hydrogenated quinoline core and the presence of a hydroxyl group, which imparts specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-5-2-1-4-9(10)11-7-3-6-10/h9,11-12H,1-8H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCNMBKYIKJML-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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